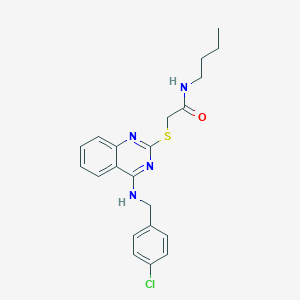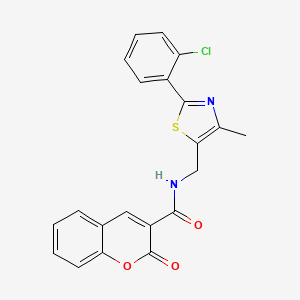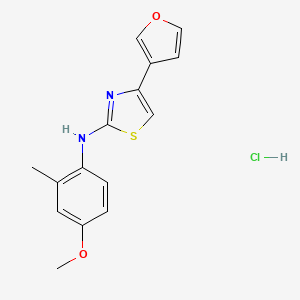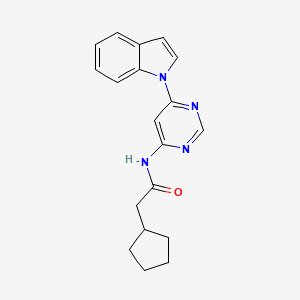
N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
Mechanism of Action
Target of action
The compound “N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide” belongs to the quinazoline class of compounds . Quinazolines have been found to have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . The specific targets of this compound would depend on the specific functional groups present in the molecule.
Mode of action
The mode of action of “this compound” would depend on its specific targets. Generally, quinazolines interact with their targets by forming bonds and interactions with specific amino acids in the target proteins .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Quinazolines have been found to affect a variety of biochemical pathways due to their broad range of targets .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. Quinazolines have been found to have a variety of effects at the molecular and cellular level due to their broad range of targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the quinazoline core.
Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-substituted quinazoline with a thiol compound, such as butylthiol, under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biology: The compound is studied for its effects on cellular processes such as apoptosis and cell cycle regulation.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industry: It may be used as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another quinazoline-based drug that inhibits EGFR tyrosine kinase and is used in cancer treatment.
Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and other tyrosine kinases.
Uniqueness
N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is unique due to its specific structural features, such as the butyl and chlorobenzyl groups, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives
Properties
IUPAC Name |
N-butyl-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4OS/c1-2-3-12-23-19(27)14-28-21-25-18-7-5-4-6-17(18)20(26-21)24-13-15-8-10-16(22)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMIQISKDMBUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)


![3-(benzenesulfonyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide](/img/structure/B2596285.png)




![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)
